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Compound of Interest

Compound Name: Ethyl (phenylthio)acetate

Cat. No.: B1329697 Get Quote

A comprehensive spectroscopic analysis of Ethyl (phenylthio)acetate is crucial for its

unambiguous identification and characterization in research and development settings,

particularly within the pharmaceutical and chemical industries. This technical guide provides a

detailed overview of its nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data, presented in a clear and accessible format for researchers, scientists,

and drug development professionals.

Spectroscopic Data of Ethyl (phenylthio)acetate
The structural elucidation of Ethyl (phenylthio)acetate, with the chemical formula C₁₀H₁₂O₂S

and a molecular weight of 196.27 g/mol , is supported by the following spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of

an organic molecule.

¹H NMR Data

The ¹H NMR spectrum of Ethyl (phenylthio)acetate was acquired in deuterated chloroform

(CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to

tetramethylsilane (TMS).
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Assignment
Chemical Shift

(ppm)
Multiplicity Integration

Coupling

Constant (J) in

Hz

Phenyl H (ortho) 7.40 - 7.38 Multiplet 2H

Phenyl H (meta,

para)
7.30 - 7.18 Multiplet 3H

-O-CH₂- (Ethyl) 4.14 Quartet 2H 7.1

-S-CH₂- 3.61 Singlet 2H

-CH₃ (Ethyl) 1.20 Triplet 3H 7.1

¹³C NMR Data

The ¹³C NMR spectral data provides information on the different carbon environments in the

molecule. The spectrum was recorded in CDCl₃.

Assignment Chemical Shift (ppm)

C=O (Ester) 169.8

C (aromatic, attached to S) 134.9

CH (aromatic, ortho) 130.0

CH (aromatic, para) 129.2

CH (aromatic, meta) 127.1

-O-CH₂- (Ethyl) 61.5

-S-CH₂- 35.1

-CH₃ (Ethyl) 14.1

Note: The ¹³C NMR data was obtained from the Spectral Database for Organic Compounds

(SDBS) under SDBS No. 18928.
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Infrared (IR) Spectroscopy
The IR spectrum highlights the functional groups present in Ethyl (phenylthio)acetate. The

data below indicates the main absorption bands.

Wavenumber (cm⁻¹) Assignment Intensity

3059 C-H stretch (aromatic) Weak

2980 C-H stretch (aliphatic) Medium

1738 C=O stretch (ester) Strong

1584 C=C stretch (aromatic) Medium

1479, 1441 C-H bend (aliphatic) Medium

1250 C-O stretch (ester) Strong

1157 C-O stretch (ester) Strong

741, 691
C-H out-of-plane bend

(aromatic)
Strong

Note: The IR data was obtained from the Spectral Database for Organic Compounds (SDBS)

under SDBS No. 18928.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule. The data presented is from electron ionization (EI) mass spectrometry.
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m/z Relative Intensity (%) Possible Fragment Ion

196 75.3 [M]⁺ (Molecular Ion)

151 1.1 [M - OCH₂CH₃]⁺

123 100.0 [M - COOCH₂CH₃]⁺

110 4.8 [C₆H₅S]⁺

109 9.5 [C₆H₅S - H]⁺

77 7.2 [C₆H₅]⁺

45 22.8 [COOCH₂CH₃]⁺

29 5.0 [CH₂CH₃]⁺

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a

compound like Ethyl (phenylthio)acetate.

NMR Spectroscopy Protocol
Sample Preparation: Approximately 5-10 mg of the purified Ethyl (phenylthio)acetate is

dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean,

dry NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard

for chemical shift referencing (0 ppm).

Instrument Setup: The NMR spectrometer is tuned and shimmed for the specific probe and

solvent to achieve a homogeneous magnetic field.

Data Acquisition:

¹H NMR: A standard one-pulse sequence is used. Key parameters include the spectral

width, acquisition time, relaxation delay, and the number of scans. For quantitative results,

the relaxation delay should be at least five times the longest T₁ relaxation time of the

protons of interest.
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¹³C NMR: A proton-decoupled pulse sequence is typically used to simplify the spectrum

and enhance the signal-to-noise ratio. A larger number of scans is usually required due to

the lower natural abundance of the ¹³C isotope.

IR Spectroscopy Protocol
Sample Preparation: For a liquid sample like Ethyl (phenylthio)acetate, a thin film is

prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

Background Spectrum: A background spectrum of the clean, empty salt plates is recorded to

subtract any atmospheric and instrumental absorptions.

Sample Spectrum: The salt plates with the sample are placed in the spectrometer's sample

holder, and the infrared spectrum is recorded. The instrument passes a beam of infrared light

through the sample and measures the amount of light absorbed at each frequency.

Mass Spectrometry Protocol
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,

typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

The sample is vaporized in the ion source.

Ionization: In the electron ionization (EI) source, the vaporized molecules are bombarded

with a high-energy electron beam (typically 70 eV), leading to the formation of a positively

charged molecular ion and fragment ions.

Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., a quadrupole

or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and their abundance is recorded, generating a

mass spectrum which is a plot of relative ion intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow
and Fragmentation
The following diagrams, generated using the DOT language, illustrate the logical workflow of

spectroscopic analysis and a plausible fragmentation pathway for Ethyl (phenylthio)acetate in
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mass spectrometry.

Sample Preparation

Data Analysis

Sample

NMR

 Dissolution
in CDCl3

IR

 Thin Film
on Salt Plate

MS

 Vaporization
& Ionization

Structural Elucidation

Functional Group ID

MW & Fragmentation

Click to download full resolution via product page

Caption: A logical workflow for the spectroscopic analysis of an organic compound.
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Caption: Plausible mass fragmentation pathway of Ethyl (phenylthio)acetate.

To cite this document: BenchChem. [Spectroscopic data of "Ethyl (phenylthio)acetate" (NMR,
IR, MS).]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1329697#spectroscopic-data-of-ethyl-phenylthio-
acetate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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